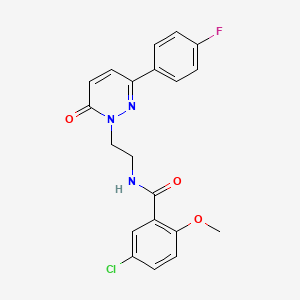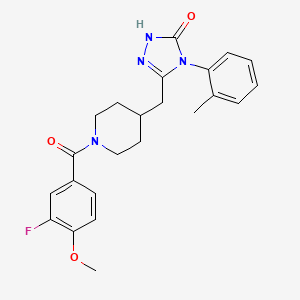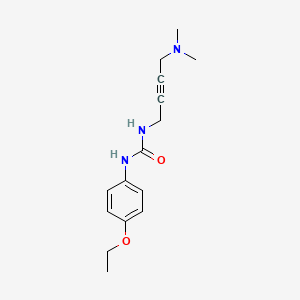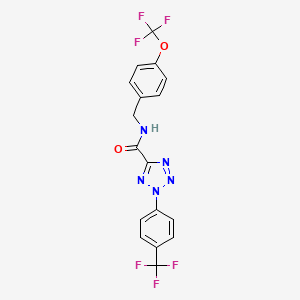![molecular formula C24H30N4O4S B2929826 1-(4-methylphenyl)-5-oxo-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}pyrrolidine-3-carboxamide CAS No. 904831-57-8](/img/structure/B2929826.png)
1-(4-methylphenyl)-5-oxo-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}pyrrolidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of pyrrolidine , a five-membered ring with one nitrogen atom, which is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . It also contains a 4-methylphenyl (or p-tolyl) group , a phenylpiperazine group , and a sulfonyl group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, pyrrolidine derivatives can be synthesized through ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, a compound with a similar 4-methylphenyl group has a molecular weight of 134.1751 .Wissenschaftliche Forschungsanwendungen
Drug Discovery and Development
The pyrrolidine ring, a core structure within this compound, is a versatile scaffold in medicinal chemistry . It’s used to create novel biologically active compounds due to its ability to efficiently explore the pharmacophore space, contribute to stereochemistry, and provide three-dimensional coverage. This compound could be investigated for its potential as a lead structure in the development of new therapeutic agents.
Pharmacology
In pharmacology, the compound’s derivatives could be studied for their interactions with biological systems. For instance, similar structures have been explored as RORγt inverse agonists, which are relevant in treating autoimmune diseases . Research could focus on the compound’s pharmacokinetics, pharmacodynamics, and its potential as a treatment for specific conditions.
Biochemistry
Biochemically, the compound’s interaction with enzymes and proteins could be of interest. Its structural features, such as the phenylpiperazine moiety, are often seen in molecules with significant biochemical activity. Studies could explore its role as an inhibitor or activator of certain biochemical pathways .
Neuroscience
Given the presence of the phenylpiperazine unit, which is common in neurological drug design, this compound could be relevant in neuroscience research. It might interact with neurotransmitter systems or be a candidate for studying neuropharmacological effects, potentially contributing to treatments for neurological disorders .
Antifungal and Antibacterial Applications
Compounds with similar structures have been patented for their antifungal and antibacterial properties . This particular compound could be synthesized and tested against various pathogens to determine its efficacy as an antimicrobial agent.
Acetylcholinesterase Inhibition
Derivatives of this compound could be designed and synthesized to act as acetylcholinesterase inhibitors, which are crucial in the treatment of Alzheimer’s disease . Research could be directed towards optimizing its structure for better selectivity and potency as an inhibitor.
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(4-methylphenyl)-5-oxo-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]pyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N4O4S/c1-19-7-9-22(10-8-19)28-18-20(17-23(28)29)24(30)25-11-16-33(31,32)27-14-12-26(13-15-27)21-5-3-2-4-6-21/h2-10,20H,11-18H2,1H3,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFCXHQQFODQNID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NCCS(=O)(=O)N3CCN(CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

methanone](/img/structure/B2929744.png)
![4-[(4-Benzhydrylpiperazin-1-yl)carbonyl]-5-chloro-2-(methylthio)pyrimidine](/img/structure/B2929746.png)
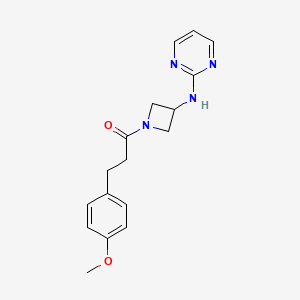
![N-(4-(azepane-1-carbonyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2929748.png)
![3-(4-chlorophenyl)-N-[(E)-furan-2-ylmethylideneamino]-1H-pyrazole-5-carboxamide](/img/structure/B2929749.png)
![8-Isobutyryl-3-(4-methylbenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2929750.png)
![1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)urea](/img/structure/B2929751.png)
![1-(5-chloro-2-methoxyphenyl)-4-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2929752.png)
![2-(3-bromophenyl)-5-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2929754.png)
![N-[3-(6-ethoxypyridazin-3-yl)phenyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B2929758.png)
